Binding Affinity Enhancement vs. Monovalent Pharmacophores and Controls
Heterobivalent ligand-1 (compound 26) demonstrates a 4-fold increase in binding affinity for the A2AR (KDB1 = 2.1 nM) and a 5-fold increase for the D2R (KDB1 = 0.13 nM) relative to their respective isolated pharmacophores, 7 (KDB1 = 8 nM) and 11 (KDB1 = 0.70 nM). Compared to the corresponding monovalent A2AR ligand 20 (43-atom spacer, KDB1 = 50 nM), compound 26 exhibits a 24-fold affinity enhancement (p<0.01) [1]. Against the monovalent D2R ligand 23 (43-atom spacer, KDB1 = 0.50 nM), compound 26 shows a 4-fold affinity improvement (p<0.01) [1].
| Evidence Dimension | Binding Affinity (KDB1) for A2AR and D2R |
|---|---|
| Target Compound Data | A2AR KDB1 = 2.1 nM; D2R KDB1 = 0.13 nM |
| Comparator Or Baseline | A2AR pharmacophore 7: 8 nM; D2R pharmacophore 11: 0.70 nM; monovalent A2AR ligand 20: 50 nM; monovalent D2R ligand 23: 0.50 nM |
| Quantified Difference | 4-fold (vs. 7); 5-fold (vs. 11); 24-fold (vs. 20); 4-fold (vs. 23) |
| Conditions | [3H]ZM 241385 and [3H]YM-09151-2 competition-binding assays on membranes from sheep brain striatum, analyzed via a receptor dimer model [1] |
Why This Matters
The pronounced affinity gains confirm that heterobivalent ligand-1 achieves true bivalent binding, maximizing target engagement and minimizing the required concentration for biological assays.
- [1] Pulido, D.; Casadó-Anguera, V.; Gómez-Autet, M.; Llopart, N.; Moreno, E.; Casajuana-Martin, N.; Ferré, S.; Pardo, L.; Casadó, V.; Royo, M. Heterobivalent Ligand for the Adenosine A2A–Dopamine D2 Receptor Heteromer. J. Med. Chem. 2022, 65 (1), 616–632. doi:10.1021/acs.jmedchem.1c01763. View Source
